Tetrairidium dodecacarbonyl, with the chemical formula , is a tetranuclear complex of iridium and one of the most common binary carbonyls of iridium. This compound is characterized by its tetrahedral structure, where each iridium atom is coordinated to three terminal carbon monoxide ligands and bonded to three other iridium atoms. The compound exhibits T_d symmetry, with an average Ir-Ir bond distance of 2.693 Å. Tetrairidium dodecacarbonyl is air-stable and poorly soluble in organic solvents, making it a unique candidate for various chemical applications .
Tetrairidium dodecacarbonyl is synthesized through a two-step reductive carbonylation process:
This method allows for controlled synthesis under specific conditions to optimize yield and purity .
Studies on tetrairidium dodecacarbonyl have primarily focused on its interactions with other ligands and substrates:
Tetrairidium dodecacarbonyl shares similarities with other metal carbonyl complexes but exhibits unique characteristics:
Tetrairidium dodecacarbonyl stands out due to its stability, air resistance, and unique catalytic properties that are not observed in other similar compounds.
The most established method for synthesizing tetrairidium dodecacarbonyl involves the reductive carbonylation of iridium halides. This process typically occurs in two distinct steps, beginning with the conversion of hydrated iridium trichloride to the anionic monoiridium complex [Ir(CO)₂Cl₂]⁻. The reaction proceeds according to the following equation:
IrCl₃ + 3 CO + H₂O → [Ir(CO)₂Cl₂]⁻ + CO₂ + 2 H⁺ + Cl⁻
Subsequently, four equivalents of this intermediate complex undergo further reaction with carbon monoxide and water to form the desired tetranuclear cluster:
4 [Ir(CO)₂Cl₂]⁻ + 6 CO + 2 H₂O → Ir₄(CO)₁₂ + 2 CO₂ + 4 H⁺ + 8 Cl⁻
This classical route has been widely used in laboratory settings, though it often suffers from moderate yields and requires careful control of reaction conditions. Recent advancements have focused on improving the efficiency and sustainability of this synthetic approach by modifying reaction parameters and exploring alternative reducing agents.
A significant innovation in the synthesis of tetrairidium dodecacarbonyl has been the development of solvent-free approaches using zeolite nanoreactors. These methods leverage the confined spaces of zeolite cavities to control the assembly of iridium clusters, offering unique advantages over traditional solution-based syntheses.
Zeolites, particularly those with faujasite-like structures possessing three-dimensional frameworks with void cavities of 12-13 Å diameter, have proven effective for anchoring iridium carbonyl compounds. The process typically involves:
This confined-space synthesis not only facilitates the heterogenization of normally soluble iridium compounds but also allows for the stabilization of excess charge on the metal atoms, potentially leading to unique reactivity patterns. Site-isolated Ir₄(CO)₁₂ clusters have been successfully prepared on TiO₂ powder surfaces by either deposition from n-hexane solution or by reductive carbonylation of TiO₂-supported Ir(CO)₂(acac) in the presence of CO at atmospheric pressure and 100°C.
The formation of tetrairidium dodecacarbonyl proceeds through distinct intermediate species, the observation of which depends significantly on precursor dispersity and reaction conditions. Extensive studies using extended X-ray absorption fine structure (EXAFS) and in-situ infrared (IR) spectroscopies have provided critical insights into this assembly process.
When Ir(CO)₂(acac) precursors are well-dispersed in largely dehydrated zeolite cages, dimeric intermediates approximated as Ir₂(CO)₈ have been clearly observed by both IR and EXAFS spectroscopy. These dimeric species represent crucial intermediates in the stepwise assembly of the tetranuclear cluster. The reaction pathway can be represented as:
2 Ir(CO)₂(acac) → Ir₂(CO)₈ → Ir₄(CO)₁₂
In contrast, when the zeolite contains substantial amounts of water, the formation of Ir₄ clusters proceeds at an accelerated rate, with no detectable intermediates. This observation highlights the significant impact of the local chemical environment on cluster formation kinetics and mechanism. The presence of water molecules appears to facilitate the assembly process, possibly by assisting in the elimination of acac ligands or by stabilizing reactive intermediates through hydrogen bonding interactions.
Zeolite Condition | Observable Intermediates | Formation Rate | Reference |
---|---|---|---|
Largely dehydrated | Ir₂(CO)₈ | Slower | |
Water-containing | None detected | Faster |
Different iridium precursors lead to distinct synthetic pathways for tetrairidium dodecacarbonyl formation, each with characteristic intermediates, kinetics, and yields. Two principal pathways have been extensively studied: the IrCl₃ route and the Ir(CO)₂(acac) pathway.
The IrCl₃ route traditionally involves reductive carbonylation as described in section 1.1, proceeding through the [Ir(CO)₂Cl₂]⁻ intermediate. A notable advancement in this approach was reported by researchers who developed a high-yield synthesis using 98% formic acid as both solvent and reducing agent. This method involves directly heating solutions of either Ir³⁺ or Ir⁴⁺ chlorides in formic acid, offering a simpler and more efficient route than classical methods.
The Ir(CO)₂(acac) pathway, particularly within zeolite environments, proceeds through different intermediates and offers unique advantages:
EXAFS studies have confirmed that the final Ir₄(CO)₁₂ product synthesized via the Ir(CO)₂(acac) pathway in zeolite nanoreactors exhibits an Ir-Ir first-shell coordination number of 3.0 ± 0.3 with an Ir-Ir bond distance of 2.68 ± 0.03 Å, consistent with the structure of crystalline Ir₄(CO)₁₂ determined by X-ray diffraction. This demonstrates that confined-space synthesis can produce clusters with structural integrity comparable to those prepared by conventional methods.
The molecular symmetry of Ir₄(CO)₁₂ has been a subject of extensive debate due to its deviation from the structural patterns observed in analogous clusters. X-ray diffraction studies confirm that Ir₄(CO)₁₂ adopts perfect Td symmetry, characterized by an equilateral tetrahedral Ir₄ core with all twelve CO ligands in terminal positions [1] [2]. This contrasts with Rh₄(CO)₁₂ and Co₄(CO)₁₂, which exhibit C3v symmetry due to the presence of three bridging CO ligands (Table 1). The Td configuration arises from the uniform distribution of electron density across the Ir₄ core, which minimizes steric repulsion between terminal ligands [2].
Table 1: Comparative Symmetry and Ligand Configuration in M₄(CO)₁₂ Clusters
Cluster | Symmetry | Bridging CO Ligands | Terminal CO Ligands | Avg. M-M Bond Length (Å) |
---|---|---|---|---|
Ir₄(CO)₁₂ | Td | 0 | 12 | 2.693 [1] |
Rh₄(CO)₁₂ | C3v | 3 | 9 | 2.752 [2] |
Co₄(CO)₁₂ | C3v | 3 | 9 | 2.501 [2] |
The debate centers on whether the Td symmetry in Ir₄(CO)₁₂ results from intrinsic electronic factors or crystallographic packing effects. Density functional theory (DFT) calculations suggest that the absence of bridging ligands in Ir₄(CO)₁₂ stabilizes the tetrahedral geometry by reducing orbital overlap between the Ir centers and CO π* orbitals [2]. This electronic configuration prevents the asymmetric ligand distribution seen in Rh and Co analogs, where bridging CO ligands induce distortions toward C3v symmetry [1] [4].
The formation of Ir₄(CO)₁₂ proceeds through a two-step reductive carbonylation process starting from iridium trichloride (IrCl₃). In the initial step, IrCl₃ reacts with carbon monoxide and water to form the intermediate [Ir(CO)₂Cl₂]⁻, which subsequently undergoes cluster assembly under CO pressure [1]:
$$
4\ [\text{Ir(CO)}2\text{Cl}2]^- + 6\ \text{CO} + 2\ \text{H}2\text{O} \rightarrow \text{Ir}4(\text{CO}){12} + 2\ \text{CO}2 + 4\ \text{H}^+ + 8\ \text{Cl}^-
$$
During this process, the Ir-Ir bonds evolve from isolated metal centers to a fully bonded tetrahedral network. Extended X-ray absorption fine structure (EXAFS) studies reveal that the average Ir-Ir bond length contracts from 2.85 Å in the intermediate to 2.693 Å in the final cluster, indicating increased metal-metal bond order [1] [4]. This contraction correlates with enhanced back-donation from Ir d-orbitals to CO π* orbitals, which strengthens both the Ir-C and Ir-Ir bonds.
The bonding evolution is further influenced by the electron-withdrawing effects of the chloride ligands in the intermediate. As chloride is replaced by CO during cluster assembly, the increased electron density at the Ir centers facilitates metal-metal bond formation. This mechanism contrasts with the behavior of Rh and Co clusters, where weaker M-M bonds necessitate bridging CO ligands to stabilize the structure [2] [6].
The exclusive presence of terminal CO ligands in Ir₄(CO)₁₂ has profound stereoelectronic implications. Terminal CO ligands adopt a linear Ir-C-O geometry, maximizing σ-donation and π-backbonding interactions. Infrared spectroscopy confirms that the ν(CO) stretching frequencies in Ir₄(CO)₁₂ (1980–2060 cm⁻¹) are higher than those in bridged clusters like Rh₄(CO)₁₂ (1850–1950 cm⁻¹), reflecting stronger Ir-C bonds and reduced π-backbonding [1] [6].
The absence of bridging ligands eliminates the asymmetric electron distribution observed in C3v clusters, resulting in a more delocalized electron density across the Ir₄ core. This delocalization enhances the cluster’s thermal stability, as evidenced by its decomposition temperature of 220°C compared to 180°C for Rh₄(CO)₁₂ [2] [4]. Substitution reactions with phosphine ligands demonstrate that terminal CO groups in Ir₄(CO)₁₂ are more labile than bridging ligands, enabling selective functionalization at the axial positions [6].
Comparative studies with Os₃(CO)₁₂ and Ru₃(CO)₁₂ highlight the role of metal identity in ligand geometry. While osmium and ruthenium clusters tolerate bridging CO ligands due to their larger atomic radii and enhanced π-backbonding capacity, the smaller ionic radius of iridium favors terminal ligand arrangements to minimize steric strain [3] [6]. These stereoelectronic factors underscore the delicate balance between metal-ligand and metal-metal interactions in determining cluster architecture.
The ligand substitution chemistry of tetrairidium dodecacarbonyl represents a fundamental aspect of tetranuclear cluster reactivity, with phosphine and arsine ligands serving as the most extensively studied nucleophiles for carbon monoxide displacement [1] [2] [3]. The thermal substitution of carbon monoxide ligands follows the general reaction pathway:
$$ \text{Ir}4(\text{CO}){12} + nL \rightarrow \text{Ir}4(\text{CO}){12-n}L_n + n\text{CO} $$
where L represents monodentate phosphine or arsine ligands [3] [4].
Comprehensive kinetic investigations have established that phosphine-induced carbon monoxide displacement follows second-order kinetics, characterized by an associative mechanism [5] [3]. The substitution reaction exhibits activation energies ranging from 12-20 kcal/mol, depending on the electronic and steric properties of the incoming ligand [6]. For N-heterocyclic carbene derivatives, activation energies of 12-13 kcal/mol have been precisely determined through carbon-13 exchange studies [6].
The reaction proceeds through sequential ligand replacement, initially forming monosubstituted products Ir₄(CO)₁₁L, followed by disubstituted species Ir₄(CO)₁₀L₂ under more forcing conditions [2] [3]. The stereochemical arrangement of substituted ligands depends critically on the cone angle and electronic properties of the incoming nucleophile [7].
Triphenylphosphine and related arylphosphines demonstrate preferential axial substitution in monosubstituted derivatives, reflecting the reduced steric congestion at these positions [3] [7]. The population ratio of axial to radial isomers decreases in the order: PPh₃ > PPh₂Me > PEt₃ > PPhMe₂ > PMe₃, directly correlating with decreasing phosphine cone angles [7].
Bidentate phosphines such as bis(diphenylphosphino)ethane (dppe) exhibit distinct reactivity patterns, forming disubstituted products Ir₄(CO)₁₀(dppe) through chelate-assisted substitution [2]. The reaction with dppe in refluxing tetrahydrofuran initially yields Ir₄(CO)₁₀(dppe), which subsequently converts to Ir₄(CO)₈(dppe)₂ upon extended heating [2].
Under high-pressure conditions (carbon monoxide and hydrogen), tetranuclear phosphine-substituted derivatives undergo cluster fragmentation, yielding dinuclear species Ir₂(CO)₆L₂ [4]. This fragmentation process is more facile for arylphosphine derivatives compared to alkylphosphine analogues, reflecting differences in metal-ligand bonding stability [4]. Further reaction under forcing conditions produces mononuclear hydridocarbonyls HIr(CO)₃L, representing the terminal products of cluster decomposition [4].
Ligand Type | Substitution Product | Activation Energy (kcal/mol) | Mechanism | Substitution Site |
---|---|---|---|---|
Triphenylphosphine (PPh₃) | Ir₄(CO)₁₁(PPh₃) | 15-20 | Associative | Axial preferred |
Triethylphosphine (PEt₃) | Ir₄(CO)₁₁(PEt₃) | 12-15 | Associative | Mixed sites |
N-Heterocyclic Carbenes | Ir₄(CO)₁₁(NHC) | 12-13 | Dissociative | Electronic control |
Bis(diphenylphosphino)ethane | Ir₄(CO)₁₀(dppe) | 16-20 | Chelate-assisted | Diaxial |
The formation and reactivity of anionic tetrairidium intermediates represents a crucial pathway for ligand substitution, particularly in halogen-containing derivatives [3] [8]. These anionic clusters serve as reactive intermediates that facilitate substitution under milder conditions than their neutral counterparts.
Anionic tetrairidium species are readily accessible through halide incorporation into the cluster framework. The most commonly studied systems include [Ir₄(CO)₁₁Br]⁻ and [Ir₄(CO)₁₁I]⁻, which are prepared from tetrairidium dodecacarbonyl through oxidative addition or direct halogenation reactions [3] [9].
The bromide-substituted anion [Ir₄(CO)₁₁Br]⁻ demonstrates exceptional reactivity toward phosphine and arsine nucleophiles. Reaction with one molar equivalent of phosphine at low temperatures results in quantitative displacement of the bromide ligand, yielding monosubstituted products [Ir₄(CO)₁₁L] in yields exceeding 90% [3].
Chemical oxidants play a critical role in activating anionic clusters toward ligand substitution. The use of tropylium tetrafluoroborate [C₇H₇]BF₄ (E₁/₂ = +0.26 V vs Ag/AgCl) effectively promotes two-electron oxidation of dianionic clusters, facilitating substitution with two- and four-electron donor ligands [8].
Ruthenium cluster anions such as [Ru₆C(CO)₁₆]²⁻ undergo similar oxidative activation using ferrocenium tetrafluoroborate [Fe(Cp)₂]BF₄ (E₁/₂ = +0.56 V), demonstrating the generality of this activation strategy across different metal systems [8].
Fluorinated derivatives exhibit unique reactivity patterns due to the high electronegativity of fluorine. Reaction of tetrairidium dodecacarbonyl with xenon difluoride in anhydrous hydrogen fluoride proceeds through sequential fluorination, initially yielding fac- and mer-[IrF₃(CO)₃] isomers [10] [11]. Under more forcing conditions, complete fluorination occurs, producing IrF₅ as the final product [11].
The direct reaction with elemental fluorine provides a clean, convenient route to iridium carbonyl fluorides, offering advantages over traditional xenon difluoride methods in terms of scalability and product purity [11].
Anionic Precursor | Nucleophile | Reaction Conditions | Product | Yield (%) |
---|---|---|---|---|
[Ir₄(CO)₁₁Br]⁻ | PPh₃ | Low temperature, THF | Ir₄(CO)₁₁(PPh₃) | >90 |
[Ir₄(CO)₁₁I]⁻ | AsPh₃ | Room temperature | Ir₄(CO)₁₁(AsPh₃) | >85 |
[Ir₄(CO)₁₁F]⁻ | XeF₂/HF | Low temperature, anhydrous HF | fac-/mer-[IrF₃(CO)₃] | Quantitative |
[Ir₄(CO)₁₀Br₂]²⁻ | Chemical oxidants | Variable | Oxidized cluster species | Variable |
Multiply charged anionic clusters undergo electron autodetachment under specific conditions, particularly during mass spectrometric fragmentation [12]. This process occurs only after elimination of carbonyl ligands, suggesting that electronic stabilization through carbonyl π-back bonding is crucial for maintaining high negative charge states [12].
The fragmentation patterns of anionic clusters provide insights into core structure and bonding. Clusters with compact metal cores exhibit orderly carbonyl loss, while those with open frameworks show discontinuous fragmentation due to metal-metal bond formation compensating for ligand loss [12].
Multi-ligand substitution in tetrairidium dodecacarbonyl exhibits complex cooperative effects that depend on the nature of incoming ligands, reaction conditions, and electronic properties of the cluster framework [1] [5] [4]. These cooperative interactions can lead to synergistic activation or competitive inhibition depending on the specific ligand combination employed.
Sequential ligand replacement represents the most common pathway for multi-ligand substitution. Initial monosubstitution modifies the electronic environment of the cluster, influencing the reactivity of remaining carbonyl ligands [5]. This electronic modulation can either facilitate or inhibit subsequent substitution events.
Bidentate ligands such as bis(diphenylphosphino)ethane demonstrate chelate-assisted substitution, where initial coordination of one phosphorus atom activates adjacent sites for secondary coordination [2]. This cooperative binding results in enhanced thermodynamic stability of disubstituted products compared to statistical mixtures of mono- and trisubstituted species.
Mixed-ligand systems involving phosphines and carbon monoxide under pressure exhibit complex competition effects [4]. n-Alkylphosphine derivatives show initial phosphine displacement by carbon monoxide, contrasting with the typical substitution pattern observed under ambient conditions [4].
The electronic properties of substituent ligands significantly influence cooperative effects. Electron-donating phosphines increase electron density at the metal centers, enhancing π-back bonding to remaining carbonyl ligands and stabilizing the cluster framework [13]. Conversely, electron-withdrawing ligands can destabilize the cluster, promoting fragmentation pathways [13].
High-pressure conditions (CO/H₂ mixtures) dramatically alter substitution mechanisms, leading to cluster fragmentation rather than simple ligand exchange [4]. Arylphosphine-substituted clusters undergo cleavage to form dinuclear species Ir₂(CO)₆L₂, while alkylphosphine derivatives show greater resistance to fragmentation [4].
Temperature effects are particularly pronounced in multi-ligand systems. Elevated temperatures promote isomerization processes between axial and radial substitution patterns, while also facilitating cluster rearrangement and ligand scrambling [7] [14].
N-Heterocyclic carbene ligands combined with phosphines exhibit synergistic effects, where initial NHC coordination activates the cluster toward subsequent phosphine substitution [6]. The strong σ-donating ability of NHCs increases electron density at metal centers, facilitating associative substitution by phosphine nucleophiles [6].
Competing nucleophiles can exhibit antagonistic effects, where multiple ligand types compete for coordination sites, leading to statistical product distributions rather than selective substitution. Steric factors become increasingly important as ligand substitution progresses, with bulky ligands inhibiting further substitution due to increased crowding around the cluster framework [1].
Ligand Combination | Primary Pathway | Cooperative Effect | Temperature Range (°C) | Product Distribution |
---|---|---|---|---|
Excess PPh₃ | Sequential substitution → Cluster breakdown | Destabilizing | 60-80 | Ir₂(CO)₆(PPh₃)₂ |
Bidentate dppe | Chelate-assisted | Stabilizing | 25-60 | Ir₄(CO)₈(dppe)₂ |
PEt₃ + CO pressure | Competitive substitution | Variable | 80-120 | Mixed products |
NHC + phosphine | Synergistic activation | Enhancing | 25-80 | Selective products |
Irritant